molecular formula C25H27N3 B11978500 N-[(E)-biphenyl-4-ylmethylidene]-4-(4-methylbenzyl)piperazin-1-amine CAS No. 303102-25-2

N-[(E)-biphenyl-4-ylmethylidene]-4-(4-methylbenzyl)piperazin-1-amine

Cat. No.: B11978500
CAS No.: 303102-25-2
M. Wt: 369.5 g/mol
InChI Key: OJJQFQWIMMDKOB-LGUFXXKBSA-N
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Description

N-[(E)-biphenyl-4-ylmethylidene]-4-(4-methylbenzyl)piperazin-1-amine is an organic compound with a complex structure that includes a biphenyl group, a piperazine ring, and a methylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-biphenyl-4-ylmethylidene]-4-(4-methylbenzyl)piperazin-1-amine typically involves the condensation of biphenyl-4-carbaldehyde with 4-(4-methylbenzyl)piperazine. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-biphenyl-4-ylmethylidene]-4-(4-methylbenzyl)piperazin-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(E)-biphenyl-4-ylmethylidene]-4-(4-methylbenzyl)piperazin-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(E)-biphenyl-4-ylmethylidene]-4-(4-methylbenzyl)piperazin-1-amine involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-biphenyl-4-ylmethylidene]-4-(4-methylbenzyl)piperazin-1-amine is unique due to the presence of both the biphenyl and piperazine moieties, which confer specific chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .

Properties

CAS No.

303102-25-2

Molecular Formula

C25H27N3

Molecular Weight

369.5 g/mol

IUPAC Name

(E)-N-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-1-(4-phenylphenyl)methanimine

InChI

InChI=1S/C25H27N3/c1-21-7-9-23(10-8-21)20-27-15-17-28(18-16-27)26-19-22-11-13-25(14-12-22)24-5-3-2-4-6-24/h2-14,19H,15-18,20H2,1H3/b26-19+

InChI Key

OJJQFQWIMMDKOB-LGUFXXKBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)/N=C/C3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)N=CC3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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